4-bromo-N-tert-butylbenzamide

Catalog No.
S667363
CAS No.
42498-38-4
M.F
C11H14BrNO
M. Wt
256.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-tert-butylbenzamide

CAS Number

42498-38-4

Product Name

4-bromo-N-tert-butylbenzamide

IUPAC Name

4-bromo-N-tert-butylbenzamide

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14)

InChI Key

FZMGMDLGMVXWCF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)Br

4-Bromo-N-tert-butylbenzamide is an organic compound with the molecular formula C₁₁H₁₄BrNO. It features a bromine atom at the para position of a benzamide moiety, which is further substituted with a tert-butyl group at the nitrogen. This compound appears as a yellow solid with a melting point of approximately 130–131 °C . Its structure can be represented as follows:

text
Br | C6H4-C(=O)-NH-C(CH3)3

The presence of the bromine atom and the tert-butyl group contributes to its unique chemical properties, making it a valuable compound in various synthetic and biological applications.

Synthesis:

-Bromo-N-tert-butylbenzamide can be synthesized through various methods, including:

  • Reacting 4-bromobenzoyl chloride with tert-butylamine [].
  • Amidating 4-bromobenzoic acid with tert-butylamine using a coupling agent [].

These methods are described in detail in the scientific literature, allowing researchers to reproduce the synthesis for their specific needs.

Applications:

While the specific applications of 4-bromo-N-tert-butylbenzamide in scientific research are limited, it has been used in the following contexts:

  • Intermediate in organic synthesis: Due to the presence of both a reactive bromo group and an amide functional group, 4-bromo-N-tert-butylbenzamide can serve as a starting material for the synthesis of more complex molecules. For example, it can be used to prepare biaryl compounds through Suzuki-Miyaura coupling reactions [].
  • Study of protein-ligand interactions: In some studies, 4-bromo-N-tert-butylbenzamide has been employed as a model ligand to investigate protein-ligand binding interactions []. The tert-butyl group provides steric hindrance, allowing researchers to probe the effect of steric factors on binding affinity.
Typical for amides and aromatic compounds, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and amine.
  • C-H Activation: The compound can participate in C-H activation reactions, which are useful in forming new carbon-carbon bonds .

Research indicates that 4-bromo-N-tert-butylbenzamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown efficacy in inhibiting certain enzymes involved in inflammatory pathways. Additionally, its derivatives may have applications in cancer research due to their ability to modulate biological pathways related to cell proliferation and apoptosis .

The synthesis of 4-bromo-N-tert-butylbenzamide typically involves the following steps:

  • Bromination: Starting from N-tert-butylbenzamide, bromination is performed using bromine or a brominating agent in an appropriate solvent.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 4-bromo-N-tert-butylbenzamide.
  • Characterization: The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure .

4-Bromo-N-tert-butylbenzamide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory diseases.
  • Chemical Research: This compound is utilized in synthetic organic chemistry for developing new materials and studying reaction mechanisms.
  • Agriculture: Some derivatives may have potential uses in agrochemicals for pest control or plant growth regulation .

Interaction studies of 4-bromo-N-tert-butylbenzamide focus on its binding affinity with various biological targets. Research has shown that it interacts with specific enzymes and receptors involved in inflammatory responses, indicating its potential therapeutic effects. Additionally, studies on its metabolic pathways reveal insights into how it is processed within biological systems, which is crucial for understanding its efficacy and safety profile .

Several compounds share structural similarities with 4-bromo-N-tert-butylbenzamide. Here are some notable examples:

Compound NameStructure DescriptionSimilarity Index
3-Bromo-N-tert-butylbenzamideBromine at the meta position0.98
4-Chloro-N-tert-butylbenzamideChlorine instead of bromine at para position0.91
N,N-Diisopropyl-4-bromobenzamideTwo isopropyl groups instead of one tert-butyl0.91
N-(tert-Butyl)-4-nitrobenzamideNitro group at para position0.91

These compounds exhibit variations in their substituents which can significantly influence their chemical reactivity and biological activity. The unique combination of a bromine atom and a tert-butyl group in 4-bromo-N-tert-butylbenzamide provides distinct properties that differentiate it from these similar compounds .

XLogP3

2.9

Wikipedia

4-bromo-N-tert-butylbenzamide

Dates

Last modified: 08-15-2023

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